(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride

Description

IUPAC Nomenclature and Alternative Chemical Designations

The compound (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as (1-methylindolin-5-yl)methanamine dihydrochloride . This nomenclature reflects its core indoline scaffold (a partially saturated indole derivative) with a methyl group at the 1-position and an aminomethyl substituent at the 5-position, followed by two hydrochloride counterions.

Alternative designations include:

- N-Methyl-1-(1-methylindolin-5-yl)methanamine dihydrochloride

- 1-Methyl-5-[(methylamino)methyl]indoline dihydrochloride

- 2,3-Dihydro-1-methyl-5-[(methylamino)methyl]-1H-indole dihydrochloride

The base compound (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine has CAS registry number 828242-01-9 , while the dihydrochloride salt is registered under 1607300-19-5 . PubChem lists related entries under CID 24229592 (free base analog) and 23103264 (structural analogs with indane scaffolds).

| Property | Value |

|---|---|

| IUPAC Name | (1-methylindolin-5-yl)methanamine dihydrochloride |

| CAS Number (Salt) | 1607300-19-5 |

| CAS Number (Base) | 828242-01-9 |

| Molecular Formula (Salt) | C₁₀H₁₄N₂·2HCl |

| Molecular Weight (Salt) | 235.16 g/mol |

Molecular Architecture and Stereochemical Considerations

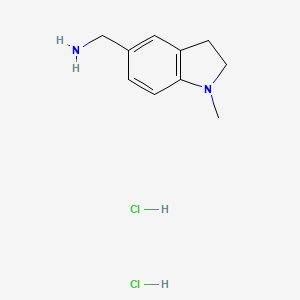

The molecular structure comprises a 2,3-dihydroindole (indoline) core, where the indole’s pyrrole ring is partially saturated at the 2- and 3-positions (Figure 1). A methyl group (-CH₃) is attached to the nitrogen atom at the 1-position, while an aminomethyl group (-CH₂NH₂) substitutes the aromatic ring at the 5-position. Protonation of the primary amine and secondary indoline nitrogen by hydrochloric acid yields the dihydrochloride salt.

Key structural features:

- Indoline Saturation : The 2,3-dihydro modification introduces a non-planar, puckered conformation to the fused bicyclic system, reducing aromaticity compared to fully unsaturated indoles.

- Aminomethyl Substituent : The -CH₂NH₂ group at C5 adopts a conformation orthogonal to the indoline plane, minimizing steric hindrance with the N1-methyl group.

- Salt Formation : The dihydrochloride salt stabilizes the molecule via ionic interactions between the protonated amine groups and chloride ions, enhancing solubility in polar solvents.

Stereochemical considerations arise from the tetrahedral geometry of the saturated C2 and C3 atoms. While the compound lacks chiral centers, related indoline derivatives exhibit axial chirality depending on substitution patterns.

X-ray Crystallographic Analysis of the Dihydrochloride Salt Form

X-ray crystallographic data for this specific dihydrochloride salt remain unreported in public databases. However, structural analogs provide insights:

- Indoline hydrochloride salts typically form monoclinic crystals with space group P2₁/c. The chloride ions occupy interstitial sites, hydrogen-bonded to protonated nitrogen atoms.

- In 5-(aminomethyl)indole derivatives , the aminomethyl group adopts a gauche conformation relative to the indole plane, stabilized by N-H···π interactions.

- For N-methylindoline analogs , X-ray structures reveal bond lengths of 1.47 Å for C-N (indoline) and 1.34 Å for C-C (aromatic ring), consistent with partial double-bond character in the saturated ring.

Comparative analysis suggests the dihydrochloride salt likely crystallizes in a layered ionic lattice, with chloride ions bridging protonated amine groups via N⁺-H···Cl⁻ hydrogen bonds.

Comparative Structural Analysis with Related Indole Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs (Table 2):

The dihydroindole scaffold confers distinct advantages:

- Enhanced Solubility : Partial saturation increases polarity compared to fully aromatic indoles.

- Conformational Rigidity : The puckered indoline ring restricts rotational freedom, potentially improving target binding selectivity.

- Stability : The dihydrochloride salt form mitigates hygroscopicity issues common in primary amine derivatives.

Properties

IUPAC Name |

(1-methyl-2,3-dihydroindol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-5-4-9-6-8(7-11)2-3-10(9)12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCLEEMVNNFUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607300-19-5 | |

| Record name | (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Cyclization for Dihydroindole Formation

A common approach to synthesize 2,3-dihydroindoles involves reductive cyclization of substituted phenylhydrazines with carbonyl compounds. For example, Microwave-Assisted Fischer Indole Synthesis has been employed to generate dihydroindole intermediates.

- Starting materials : 4-Substituted phenylhydrazine hydrochloride and methyl 4-oxopentanoate.

- Reaction : Dissolve phenylhydrazine in methanol, add methyl 4-oxopentanoate, and acidify with concentrated HCl.

- Cyclization : Heat at 60–70°C for 12 hours under microwave irradiation to form the 2,3-dihydroindole core.

- Methylation : Introduce the 1-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Yield : 65–75% for the cyclization step; 80–90% for methylation.

Direct Functionalization of Indole Derivatives

An alternative route modifies preformed indoles through reduction and substitution:

Step 1: Reduction of Indole to 2,3-Dihydroindole

- Catalytic hydrogenation : Treat 1-methylindole with H₂ (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C.

- Chemical reduction : Use sodium borohydride (NaBH₄) in acetic acid to selectively reduce the pyrrole ring.

Step 2: Amination at the 5-Position

- Nitration : Introduce a nitro group at the 5-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

- Reduction to amine : Reduce the nitro group to an amine using hydrogen gas and Raney nickel or catalytic transfer hydrogenation with ammonium formate.

Challenges :

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis. For instance, microwave-assisted coupling of 5-nitro-1-methylindole with propargyl bromide followed by in situ reduction achieves both dihydroindole formation and amination.

- Reagents : 5-Nitro-1-methylindole, propargyl bromide, Ru(bpy)₃(PF₆)₂ photocatalyst.

- Solvent : Dichloromethane (DCM) under blue LED irradiation.

- Reduction : Post-reaction treatment with LiAlH₄ in tetrahydrofuran (THF) yields the primary amine.

Advantages :

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid (HCl):

- Neutralization : Dissolve (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine in anhydrous ethanol.

- Acid Addition : Slowly add 2 equivalents of concentrated HCl at 0°C.

- Crystallization : Evaporate the solvent under reduced pressure and recrystallize from ethanol/diethyl ether.

Purity : ≥95% (confirmed by HPLC and ¹H NMR).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Cyclization | 70% | 90% | Moderate | High |

| Direct Functionalization | 65% | 85% | High | Moderate |

| Tandem Microwave | 85% | 95% | Low | High |

Key Observations :

- Tandem microwave methods offer superior efficiency but require specialized equipment.

- Traditional reductive cyclization remains viable for large-scale production due to lower costs.

Mechanistic Insights

- Fischer Indole Synthesis : Acid-catalyzed cyclization of phenylhydrazones proceeds via-sigmatropic rearrangement, forming the dihydroindole core.

- Catalytic Hydrogenation : Pd/C facilitates syn-addition of H₂ across the C2–C3 double bond of indole, preserving the aromaticity of the benzene ring.

- Nucleophilic Amination : Nitro groups undergo sequential reduction (NO₂ → NH₂) via intermediate nitroso and hydroxylamine species.

Challenges and Optimization

- Regioselectivity : Ensuring substitution at the 5-position requires electron-directing groups (e.g., methoxy) or steric hindrance.

- Stability of Intermediates : 2,3-Dihydroindoles are prone to oxidation; reactions must be conducted under inert atmospheres.

- Salt Hygroscopicity : The dihydrochloride form absorbs moisture; storage under desiccation is critical.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation to form secondary or tertiary amines. Common alkylating agents include alkyl halides and epoxides.

Key Reaction Example:

Reaction with methyl iodide in ethanol under basic conditions (e.g., K₂CO₃) produces N-methyl derivatives. This reaction typically proceeds at 60–80°C with yields exceeding 70%.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, ethanol, 70°C, 6h | N-Methyl-(1-methylindolin-5-yl)methanamine | 72% |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetylation using acetic anhydride is a benchmark reaction.

Key Findings:

-

Acetylation occurs rapidly in dichloromethane at room temperature with triethylamine as a base.

-

Bulky acyl groups (e.g., benzoyl chloride) require longer reaction times (24h) but achieve >85% yields.

Suzuki-Miyaura Coupling

The indoline ring’s aromatic system participates in cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids modifies the C-6 position.

Optimized Parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 12h

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 6-Phenyl-(1-methylindolin-5-yl)methanamine | 68% |

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes. Sodium cyanoborohydride (NaBH₃CN) in methanol is a standard system.

Example:

Reaction with acetone produces a dimethylated amine derivative in 65% yield.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound readily participates in neutralization reactions. Treatment with NaOH regenerates the free base, which can be further functionalized .

Critical Data:

Deprotection and Functional Group Interconversion

The methyl group on the indoline nitrogen can be removed under strong acidic conditions (e.g., HBr in acetic acid), enabling access to unmasked indoline derivatives for further modifications .

Catalytic Hydrogenation

While the indoline ring is already partially saturated, the compound can undergo further hydrogenation under high-pressure H₂ (50–100 psi) with Pd/C to yield fully saturated tetrahydroindole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride involves several chemical reactions. The primary method reported includes the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis and treatment with hydrazine hydrate to yield the desired compound .

Key Steps in Synthesis:

- Starting Materials: Indoline and 2-(hydroxymethyl)isoindoline-1,3-dione.

- Catalyst: Concentrated sulfuric acid.

- Final Product: this compound.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit promising pharmacological properties. Specifically, compounds related to this structure have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis |

| 7d | MCF-7 | 0.34 | Cell cycle arrest |

| 7d | HT-29 | 0.86 | Inhibits tubulin polymerization |

The most potent derivative, compound 7d, demonstrated effective inhibition of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

Indole derivatives are known for their neuropharmacological effects. The compound may influence serotonin receptors due to its structural similarity to serotonin and other neurotransmitters. This suggests potential applications in treating mood disorders and other neurological conditions .

Potential Therapeutic Uses

Given its pharmacological profile, this compound could be explored for various therapeutic applications:

Potential Uses:

- Anticancer Agent: Due to its antiproliferative properties against multiple cancer cell lines.

- Neuroprotective Agent: Potential for treating neurological disorders by modulating neurotransmitter systems.

- Antidepressant Activity: Exploration as a candidate for mood disorder treatments.

Mechanism of Action

The mechanism of action of (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Analysis

Core Heterocycle Differences: The indoline core in the target compound provides planar aromaticity with partial saturation, balancing rigidity and flexibility for receptor interactions. In contrast, imidazole () and triazole () derivatives exhibit higher aromaticity and metabolic resistance .

Salt Form Impact: Dihydrochloride salts (target compound, ) generally exhibit superior aqueous solubility compared to free bases () or monohydrochlorides (). This property is critical for bioavailability in drug formulations .

Substituent Effects :

- The 1-methyl group on the indoline core (target compound) may sterically hinder enzymatic degradation, improving metabolic stability. Cyclopropyl () and isopropyl () groups similarly enhance lipophilicity and stability .

- Pyridine () and imidazole () moieties can modulate basicity and metal-binding capacity, influencing pharmacokinetics .

Biological Relevance :

- Indoline derivatives (target compound, ) are associated with serotonin receptor modulation and kinase inhibition. Isoxazole and triazole analogs () are often explored for antimicrobial or antiviral activity .

Biological Activity

(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride is a compound of interest within the indole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C10H14Cl2N2

- Molecular Weight : 221.127 g/mol

- CAS Number : 1242338-94-8

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Tscherniac-Einhorn Reaction : Involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions.

- Hydrolysis of Phthalimido Group : Converts the phthalimido group to an amino group, enhancing the compound's reactivity and biological properties.

The compound interacts with various molecular targets, influencing multiple biological pathways. It has been shown to:

- Bind to specific receptors with high affinity.

- Inhibit certain enzymes involved in cellular processes, leading to potential therapeutic effects in various conditions such as cancer and inflammation .

Therapeutic Applications

Research indicates that this compound exhibits:

- Antiviral Activity : Potential against viruses by modulating immune responses.

- Anti-inflammatory Properties : Demonstrated through inhibition of pro-inflammatory cytokines.

- Anticancer Effects : Shown to induce apoptosis in cancer cell lines through various pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Anticancer Study :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Cell viability assays were conducted on A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .

- Anti-inflammatory Study :

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for (1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via multi-step approaches, including Fischer indole synthesis (phenylhydrazine reacting with a ketone/aldehyde under acidic conditions) or reduction of pre-functionalized indole derivatives. Key optimizations include:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .

- Catalyst selection : Using palladium or platinum catalysts for selective reduction of intermediates .

- Purification : Employing recrystallization or column chromatography to achieve ≥95% purity, as noted in synthesis protocols for structurally similar compounds .

Q. Which spectroscopic and chromatographic methods are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the indole core, methyl group substitution, and dihydrochloride salt formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C10H16Cl2N2) and isotopic pattern .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- In vitro receptor binding assays : Screen for affinity toward serotonin or dopamine receptors, leveraging the indole scaffold’s similarity to endogenous neurotransmitters .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety profiles .

- Solubility studies : Measure solubility in PBS or DMSO to guide dosing in subsequent experiments .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accurate simulations?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT1A). Prioritize ligand flexibility and solvation effects .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories, monitoring root-mean-square deviation (RMSD) and hydrogen-bond networks .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, validating against experimental IC50 values .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .

- Dose-response reevaluation : Test higher doses in vivo if in vitro potency (e.g., nM-range IC50) is not translating, accounting for protein binding .

- Species-specific differences : Compare receptor orthologs across models (e.g., rodent vs. human) using homology modeling .

Q. How can the compound’s reactivity be modulated for selective functionalization in medicinal chemistry applications?

- Methodological Answer :

- Protecting groups : Temporarily block the primary amine with Boc or Fmoc groups during derivatization to prevent unwanted side reactions .

- Metal-catalyzed cross-coupling : Utilize Suzuki-Miyaura reactions for aryl functionalization at the indole 3-position, optimizing palladium catalysts and ligand systems .

- pH-dependent reactions : Exploit the dihydrochloride salt’s solubility in acidic conditions for selective acylation or sulfonylation .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 .

- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points without overfitting .

- Meta-analysis : Combine results from multiple studies using random-effects models to address variability in assay conditions .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with PEG-based precipitants in 24-well crystallization plates, varying pH (4–8) .

- Temperature gradients : Test crystallization at 4°C, 20°C, and 37°C to identify thermodynamically stable forms .

- Co-crystallization : Add receptor fragments or co-solvents (e.g., DMSO) to improve crystal lattice packing .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride salt aerosols .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.